molecular formula C16H21ClO3 B1325906 Ethyl 8-(3-chlorophenyl)-8-oxooctanoate CAS No. 898752-20-0

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate

Cat. No. B1325906
M. Wt: 296.79 g/mol
InChI Key: UEEFJIXVTZMXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, also known as ECPOO, is a compound used in scientific research, primarily in biochemistry and physiology, to study the effects of certain chemicals on the body. ECPOO is a phenyl-substituted octanoic acid, with a chlorine atom attached to the phenyl group. This compound is used in experiments to study the biochemical and physiological effects of certain chemicals, and to gain insight into how these chemicals interact with the body.

Scientific Research Applications

Asymmetric Synthesis

  • Ethyl 3-chloro-2-oxooctanoate, closely related to ethyl 8-(3-chlorophenyl)-8-oxooctanoate, was used in the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4 (Tsuboi, Furutani, & Takeda, 1987).

Analytical Methods

  • A new anticancer prodrug, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), was determined using adsorptive stripping voltammetry. This method is based on the adsorptive/reductive behavior of ETTA (Stępniowska et al., 2017).

Heterocyclic Systems Synthesis

  • Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate was converted into pyrrolo[1",2":1',6']pyrazino-[2', 3': 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Crystal Structure Analysis

  • The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound structurally similar to ethyl 8-(3-chlorophenyl)-8-oxooctanoate, has been determined by single-crystal X-ray diffraction (Hu Yang, 2009).

Quantum Chemical Calculations

  • Quantum chemical calculations based on DFT method were performed on compounds including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, showing a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Enzymatic Synthesis

  • A new NADH-dependent carbonyl reductase was identified for efficiently reducing ethyl 8-chloro-6-oxooctanoate (ECOO) to ethyl (S)-8-chloro-6-hydroxyoctanoate, an important chiral precursor (Chen et al., 2014).

Photovoltaic Properties

  • Films of 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and 2-Amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, structurally similar to ethyl 8-(3-chlorophenyl)-8-oxooctanoate, were studied for their photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluorescent Dyes for LCDs

  • Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized as fluorescent dyes with potential application in liquid crystal displays (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 8-(3-chlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFJIXVTZMXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645578
Record name Ethyl 8-(3-chlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate

CAS RN

898752-20-0
Record name Ethyl 8-(3-chlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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